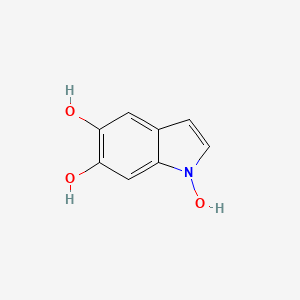

1H-Indole-1,5,6-triol

Description

The compound 1H-Indole-1,5,6-triol, a trihydroxy-substituted indole derivative, is characterized by hydroxyl groups at positions 1, 5, and 6 of the indole ring. Instead, the available data focuses on 1-Methyl-1H-indole-3,5,6-triol (Adrenolutin, CAS 642-75-1), a structurally related compound with hydroxyl groups at positions 3, 5, and 6 and a methyl group at position 1 .

Its molecular formula is C₉H₉NO₃ (MW: 179.18 g/mol), and it exhibits a planar indole core with polar hydroxyl groups influencing its solubility and reactivity . While its biological roles remain understudied, it has been synthetically accessed for toxicological and exposome-related research .

Properties

Molecular Formula |

C8H7NO3 |

|---|---|

Molecular Weight |

165.15 g/mol |

IUPAC Name |

1-hydroxyindole-5,6-diol |

InChI |

InChI=1S/C8H7NO3/c10-7-3-5-1-2-9(12)6(5)4-8(7)11/h1-4,10-12H |

InChI Key |

RJCMROWGXQCQQI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN(C2=CC(=C(C=C21)O)O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-Indole-1,5,6-triol typically involves the functionalization of the indole ring. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with cyclohexanone in the presence of an acid catalyst such as methanesulfonic acid . This method provides a good yield of the desired indole derivative. Another approach involves the use of ortho-substituted anilines, followed by cyclization with C–C or C–N bond formation .

Industrial Production Methods: Industrial production of indole derivatives, including 1H-Indole-1,5,6-triol, often involves large-scale Fischer indole synthesis. This method is favored due to its efficiency and the availability of starting materials. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 1H-Indole-1,5,6-triol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinonoid structures.

Reduction: Reduction reactions can convert the compound into different reduced forms.

Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Electrophilic reagents like halogens and nitrating agents are employed.

Major Products Formed:

Oxidation: Quinonoid derivatives.

Reduction: Reduced indole derivatives.

Substitution: Halogenated or nitrated indole derivatives.

Scientific Research Applications

1H-Indole-1,5,6-triol has diverse applications in scientific research:

Chemistry: Used as a building block for synthesizing complex organic molecules.

Biology: Studied for its role in cellular processes and as a potential therapeutic agent.

Medicine: Investigated for its anticancer, antiviral, and anti-inflammatory properties.

Industry: Utilized in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1H-Indole-1,5,6-triol involves its interaction with various molecular targets and pathways. The compound can bind to specific receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to apoptosis (programmed cell death). The exact pathways and molecular targets depend on the specific biological context .

Comparison with Similar Compounds

Structural Analogues: Indole Derivatives

1-Methyl-1H-indole-3,5,6-triol (Adrenolutin)

- Structure : Hydroxyls at C3, C5, C6; methyl at N1.

- Properties: Synthetic origin, detected in human blood, non-natural .

- Biological Activity: Limited data; associated with neuroactive and oxidative stress pathways due to structural resemblance to indoleamine metabolites .

5,8-Diisopropyl-5H-indeno[1,2-b]indole-6,9,10-trione

- Structure: Indenoindole fused with three ketone groups (C6, C9, C10) and isopropyl substituents .

- Properties : Synthetic, red crystalline solid (mp 226°C), IR peaks at 1710, 1643, and 1604 cm⁻¹ (C=O stretches) .

2-(3-(4-Chlorophenyl)-1-(5,10-Dihydro-[1,2,4]triazino[5,6-b]quinoxalin-3-yl)-1H-pyrazol-5-yl)-6,6-dimethyl-6,7-dihydro-1H-indol-4(5H)-one

- Structure: Complex hybrid of indole, triazinoquinoxaline, and pyrazole moieties .

- Properties : Brown crystals (mp 229–230°C), synthesized for antimicrobial and anticancer screening .

Non-Indole Triols with Bioactive Profiles

Halisphingosine A and B

- Structure : C18 sphingoid bases with triol groups; Halisphingosine A has a C7 double bond, absent in Halisphingosine B .

- Source : Marine sponge Haliclona tubifera .

- Biological Activity : Under investigation for antimicrobial and cytotoxic properties; synthetic efforts ongoing .

Cerevisterol (Ergosta-7,22-diene-3,5,6-triol)

- Structure : Steroidal triol with hydroxyls at C3, C5, and C6; Δ⁷,²² double bonds .

- Source : Fungal metabolite (Trichoderma spp.) .

- Biological Activity : Antifungal, anti-inflammatory, and cholesterol-lowering effects .

24R-Ergosta-7,22-diene-3,5,6-triol

- Structure : Ergosterol derivative with hydroxyls at C3, C5, and C6 .

- Source : Mangrove endophytic fungus Penicillium sp. FJ-1 .

- Biological Activity : Antioxidant properties inferred from structural similarity to fungal sterols .

Comparative Data Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.